4-Cyclopropyl-2-fluoro-3-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3 |
InChI Key |
IEAQIHYRIHEZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-Cyclopropyl-2-fluoro-3-methylpyridine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgyoutube.com For this compound, the primary disconnection involves the carbon-carbon bond between the pyridine (B92270) ring at the C4 position and the cyclopropyl (B3062369) group. This bond is typically formed via a cross-coupling reaction.
This disconnection strategy suggests a halogenated pyridine derivative, such as 4-bromo-2-fluoro-3-methylpyridine (B151843) , as a key intermediate. The bromine atom serves as a handle for the subsequent introduction of the cyclopropyl group. The cyclopropyl moiety itself can be introduced from a suitable organometallic reagent, such as cyclopropylboronic acid or its corresponding trifluoroborate salt, which are common reagents in Suzuki-Miyaura cross-coupling reactions. audreyli.comnih.gov
Further deconstruction of the 4-bromo-2-fluoro-3-methylpyridine precursor would involve the regioselective installation of the fluoro, methyl, and bromo substituents onto the pyridine core. This highlights the necessity of developing robust synthetic routes to precisely substituted pyridine scaffolds.
Synthesis of Precursor Pyridine Scaffolds
The successful synthesis of the target molecule hinges on the efficient preparation of appropriately functionalized pyridine intermediates. This involves the controlled introduction of halogen, fluorine, and methyl groups at specific positions on the pyridine ring.
The synthesis of halogenated pyridine precursors like 4-bromo-2-fluoro-3-methylpyridine and 6-chloro-3-fluoro-2-methylpyridine is critical. These compounds serve as versatile building blocks in organic synthesis. pipzine-chem.compipzine-chem.com
One documented route to a related precursor, 6-chloro-3-fluoro-2-methylpyridine , starts from 6-chloro-3-nitro-2-methylpyridine . The synthesis involves the reduction of the nitro group to an amino group, followed by a diazotization reaction in the presence of a fluoride (B91410) source to install the fluorine atom. google.com
A general approach for preparing fluoropyridine compounds involves the bromination and subsequent fluorination of aminopyridines through an improved Balz-Schiemann reaction, or by brominating, denitrifying, and then fluorinating nitropyridine compounds. google.com For instance, the synthesis of 3-bromo-4-fluoropyridine can be achieved via the fluorination of 3-bromo-4-nitropyridine using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.com These established methodologies provide a framework for accessing the required halogenated pyridine scaffolds.
Table 1: Synthesis of Halogenated Pyridine Precursors
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 6-chloro-3-nitro-2-methylpyridine | 1. Reduction (e.g., Fe/HCl) 2. Diazotization (e.g., NaNO₂, HF) | 6-chloro-3-fluoro-2-methylpyridine | google.com |
| 3-bromo-4-nitropyridine | Tetrabutylammonium fluoride (TBAF), DMSO | 3-bromo-4-fluoropyridine | chemicalbook.com |
Achieving the desired 2-fluoro-3-methyl-4-substituted pattern requires careful regiocontrol during the synthesis. The introduction of fluorine onto an aromatic ring can be challenging. One effective strategy is nucleophilic aromatic substitution (SNAr), where a good leaving group, such as a nitro group, is displaced by a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride using cesium fluoride (CsF) in DMSO to yield the corresponding 3-fluoropyridine (B146971) derivative. researchgate.netnih.gov
The regioselectivity of substitutions on the pyridine ring is governed by the electronic effects of the existing substituents. Activating the pyridine ring, for instance by N-oxidation, can facilitate certain transformations and direct incoming groups to specific positions. acs.org Alternatively, building the substituted pyridine ring from acyclic precursors using methods like [2+2+2] cycloadditions promoted by transition metals can offer high regioselectivity. researchgate.net The synthesis of 2,3,5-trisubstituted pyridines has been reported using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which allows for sequential and regioselective derivatization. researchgate.netnih.gov
Stereoselective Introduction of the Cyclopropyl Moiety
With the halogenated pyridine precursor in hand, the final key step is the introduction of the cyclopropyl group. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, although radical-based methods also present a viable alternative.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govyoutube.com It is particularly well-suited for coupling aryl or heteroaryl halides with organoboron reagents. nih.gov The reaction of a halogenated pyridine, such as 4-bromo-2-fluoro-3-methylpyridine, with cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate (B8364958) salt provides a direct route to the target molecule. audreyli.comnih.gov
These reactions are catalyzed by palladium complexes and typically require a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with challenging substrates like electron-deficient heteroaryl halides. nih.govnih.gov For example, the coupling of potassium cyclopropyltrifluoroborate with various heteroaryl bromides has been successfully achieved using a catalytic system of palladium(II) acetate (B1210297) and a bulky, electron-rich phosphine ligand such as SPhos or tricyclohexylphosphine (B42057). nih.govchemicalbook.com
Table 2: Representative Conditions for Suzuki-Miyaura Cyclopropylation of Heteroaryl Halides
| Heteroaryl Halide | Boron Reagent | Catalyst / Ligand | Base / Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-3-iodopyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / Tricyclohexylphosphine | K₃PO₄ / Toluene (B28343), H₂O | 97% | chemicalbook.com |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / Tricyclohexylphosphine | Cs₂CO₃ / Toluene, H₂O | 28% | nih.gov |
| Various Aryl/Heteroaryl Bromides | Cyclopropylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Toluene, H₂O | Good to Excellent | audreyli.com |
As an alternative to palladium-catalyzed methods, radical-mediated reactions offer a different approach to functionalizing pyridine rings. nih.gov While direct radical cyclopropylation is less common than cross-coupling, the principles of radical chemistry can be applied. One approach involves the addition of an alkyl radical to an activated pyridinium (B92312) salt, such as an N-methoxypyridinium salt, which is highly reactive towards radicals. nih.gov
More recently, pyridine-boryl radical chemistry has emerged as a powerful tool for novel synthetic transformations. rsc.org These radicals can participate in cascade reactions, enabling the construction of complex heterocyclic systems. rsc.org A pyridine-boryl radical can catalyze cycloaddition reactions, for instance, between vinyl azides and bicyclo[1.1.0]butanes (BCBs), demonstrating the potential for forming complex cyclic structures through radical pathways. chemrxiv.org While a direct precedent for the radical cyclopropylation of a 2-fluoro-3-methylpyridine (B30981) scaffold was not identified, these advanced radical methods suggest potential future strategies for such transformations. chemrxiv.orgresearchgate.net
Synthesis of Cyclopropyl-Containing Intermediates
A representative synthesis involves the reaction of a halogenated fluoropyridine with a cyclopropylboron reagent. For instance, the synthesis of 3-cyclopropyl-2-fluoropyridine (B577588), a closely related intermediate, has been achieved with a high yield of 97% by reacting 2-Fluoro-3-iodopyridine with potassium cyclopropyltrifluoroborate. chemicalbook.com This reaction is typically performed in a toluene and water solvent system, using palladium(II) acetate as the catalyst, tricyclohexylphosphine as the ligand, and potassium phosphate (B84403) as the base. The use of microwave irradiation can significantly accelerate the reaction, reducing the time to completion to around 2 hours. chemicalbook.com
Table 1: Synthesis of a Cyclopropyl-Fluoropyridine Intermediate via Suzuki-Miyaura Coupling chemicalbook.com
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Conditions | Yield |
|---|
This methodology showcases a robust route to cyclopropyl-substituted fluoropyridines, which are essential building blocks for the target molecule.
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also pure and environmentally conscious.
Achieving high yields and purity is paramount in chemical synthesis. The protocol described for the synthesis of 3-cyclopropyl-2-fluoropyridine is a prime example of a high-yielding method, reaching 97% yield. chemicalbook.com This efficiency is attributed to the careful selection of the catalyst-ligand system (palladium(II) acetate and tricyclohexylphosphine) and the use of microwave heating to ensure rapid and complete conversion. chemicalbook.com Such optimization minimizes the formation of byproducts, simplifying purification and ensuring the high purity of the resulting intermediate. These principles are directly applicable to the synthesis of this compound, where analogous cross-coupling strategies can be employed.
The principles of "green chemistry" aim to reduce the environmental impact of chemical processes. In pyridine synthesis, this often involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. Multi-component reactions (MCRs) are inherently more atom-efficient and environmentally friendly than linear synthetic sequences. wikipedia.orgbohrium.com
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a powerful tool in heterocyclic chemistry. bohrium.comacsgcipr.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. bohrium.com
The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org While the classical Hantzsch synthesis has limitations, modern variations have expanded its scope. A hypothetical MCR approach to a substituted pyridine like this compound could involve a one-pot condensation of carefully chosen precursors that already contain the required cyclopropyl, fluoro, and methyl functionalities, thereby streamlining the entire synthetic process.
Reactivity of this compound
The reactivity of the pyridine ring is influenced by the interplay of its constituent atoms and substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The general mechanism involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex, followed by the loss of a proton to restore aromaticity. pitt.edu
The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards electrophiles than benzene. rsc.org Electrophilic attack on pyridine typically requires harsh conditions and substitution generally occurs at the 3-position (meta to the nitrogen).
In the case of this compound, the reactivity is modulated by several factors:
Pyridine Nitrogen: Strongly deactivating and meta-directing.
2-Fluoro group: An inductively withdrawing and deactivating group.
3-Methyl group: An activating, ortho- and para-directing group.
4-Cyclopropyl group: An activating, ortho- and para-directing group.
The combined electronic effects of these substituents determine the regioselectivity of the reaction. The activating methyl and cyclopropyl groups will compete with the deactivating effects of the ring nitrogen and the fluorine atom. Electrophilic attack would be directed to the positions most activated by the electron-donating groups and least deactivated by the electron-withdrawing elements. The most likely positions for electrophilic attack would be the C-5 and C-6 positions. The precise outcome would depend on the specific electrophile and reaction conditions used.
Nucleophilic Aromatic Substitution Reactions (SNAr) on the Pyridine Ring
The 2-fluoro substituent on the pyridine ring of this compound, activated by the ring nitrogen, serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at the C-2 position, a common strategy in the synthesis of more complex molecules.
Detailed research findings have demonstrated the displacement of the fluoride with nitrogen and oxygen nucleophiles. For instance, the reaction of this compound with various substituted anilines can be carried out to form N-aryl-4-cyclopropyl-3-methylpyridin-2-amine derivatives. These reactions are typically performed in the presence of a strong acid, such as concentrated hydrochloric acid, under elevated temperatures. For example, heating the fluoropyridine with 4-((4-ethylpiperazin-1-yl)methyl)aniline in 2-pentanol (B3026449) with concentrated HCl at 130°C for 16 hours resulted in the corresponding substituted aminopyridine. Similarly, reaction with (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester has been achieved using potassium carbonate as a base in N-methyl-2-pyrrolidone (NMP) at 120°C.
The substitution can also be accomplished with oxygen nucleophiles. The reaction with 3-amino-1-propanol, facilitated by a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), proceeds at room temperature to yield the corresponding ether.
Below is a table summarizing various SNAr reactions performed on this compound.
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| 4-((4-ethylpiperazin-1-yl)methyl)aniline | conc. HCl, 2-pentanol, 130°C, 16h | N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)-4-cyclopropyl-3-methylpyridin-2-amine |
| (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester | K2CO3, NMP, 120°C | (S)-tert-butyl 3-((4-cyclopropyl-3-methylpyridin-2-yl)amino)pyrrolidine-1-carboxylate |
| 3-amino-1-propanol | NaH, DMSO, rt | 3-((4-cyclopropyl-3-methylpyridin-2-yl)oxy)propan-1-amine |
Functionalization of the Cyclopropyl Group
The cyclopropyl group attached to the pyridine ring is a robust moiety, and its functionalization is less commonly reported compared to reactions on the pyridine ring itself. The high sp³ character and ring strain of the cyclopropyl group provide it with a degree of metabolic stability in many contexts. However, specific chemical transformations targeting the cyclopropyl ring can be achieved under certain conditions, often involving radical reactions or strong acids that can induce ring-opening.
While specific research detailing the functionalization of the cyclopropyl group on this compound is limited, general principles of cyclopropane (B1198618) chemistry can be considered. Oxidative metabolism can lead to hydroxylation of the cyclopropyl ring. Furthermore, reactions involving strong electrophiles or radical initiators could potentially lead to ring-opening, transforming the cyclopropyl group into a propyl chain with various functional groups. Such transformations would fundamentally alter the steric and electronic profile of the original molecule. However, specific, documented examples of these transformations on this compound are not prevalent in the reviewed literature, indicating that it is more commonly used as a stable core rather than a substrate for cyclopropyl modification.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Cyclopropyl-2-fluoro-3-methylpyridine, offering a detailed map of the atomic connectivity and chemical environments within the molecule.
Proton (¹H) NMR Spectroscopy for Chemical Environment and Coupling Constants
The ¹H NMR spectrum of this compound provides essential information regarding the disposition of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and cyclopropyl groups. The coupling constants (J) between adjacent protons would reveal their spatial relationships. For instance, the protons on the cyclopropyl ring would exhibit characteristic multiplets due to geminal and vicinal coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Pyridine-H | 7.0 - 8.5 | d, dd | 2-8 |
| Methyl (-CH₃) | 2.0 - 2.5 | s | N/A |
| Cyclopropyl-CH | 1.5 - 2.0 | m | 3-9 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the fluorine substituent, with the carbon directly bonded to fluorine showing a large downfield shift and a characteristic large one-bond C-F coupling constant. The signals for the methyl and cyclopropyl carbons will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C-F (Pyridine) | 160 - 170 | 230-260 |
| C-N (Pyridine) | 145 - 155 | 10-20 |
| C-C (Pyridine) | 115 - 140 | 3-30 |
| Methyl (-CH₃) | 10 - 20 | 1-5 |
| Cyclopropyl-CH | 10 - 20 | ~1 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Substitution Patterns
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this spectrum would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) can be observed, which helps to confirm the position of the fluorine substituent relative to the hydrogen atoms on the ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations
To definitively assign all proton and carbon signals and establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, connecting the signals of adjacent protons on the pyridine ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the methyl and cyclopropyl groups and the pyridine ring, for instance, by observing a correlation between the methyl protons and the C3 and C4 carbons of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₀FN). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This confirmation is a critical step in the structural elucidation process.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Investigation of Fragmentation Pathways for Structural Insights
A comprehensive analysis of the mass spectrum of this compound would be necessary to understand its fragmentation behavior under electron ionization or other ionization techniques. This would involve the identification of the molecular ion peak and the principal fragment ions. The fragmentation pathways would be elucidated by examining the mass-to-charge ratios (m/z) of these fragments, which would provide critical information about the molecule's structure and the relative stability of its constituent parts. A data table summarizing the key fragments and their proposed structures would be a central component of this analysis.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
An Infrared (IR) spectrum of this compound would reveal the characteristic vibrational frequencies of its functional groups. Key absorptions would be expected for the C-F bond, the C=N and C=C stretching vibrations of the pyridine ring, the C-H stretching and bending vibrations of the methyl and cyclopropyl groups, and the ring vibrations of the cyclopropyl moiety. A data table correlating the observed vibrational frequencies (in cm⁻¹) to specific functional group assignments would be presented to confirm the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to study the electronic transitions within the this compound molecule. The spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* transitions within the fluorinated pyridine ring. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for each transition would be determined and tabulated. These data would offer insights into the electronic structure and conjugation within the molecule.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance of accuracy and computational cost for many organic molecules.
DFT calculations are employed to find the lowest energy structure of a molecule, known as its optimized geometry. This process yields key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectra, and comparing them with experimental spectra can help confirm the calculated structure.
Below is an example table of optimized geometrical parameters calculated for a related compound, 2-Fluoro-3-Methylpyridine (B30981), using DFT. Such a table for 4-Cyclopropyl-2-fluoro-3-methylpyridine would provide a complete picture of its 3D structure.
Table 1: Illustrative Calculated Geometrical Parameters for a Substituted Pyridine (B92270). (Note: Data is representative for a related molecule and not this compound)
| Parameter | Atoms | Value (Å or °) |
|---|---|---|
| Bond Length | C2-F | 1.35 Å |
| Bond Length | C3-C(methyl) | 1.51 Å |
| Bond Length | C4-C(cyclopropyl) | 1.50 Å |
| Bond Angle | F-C2-N1 | 117.5° |
| Bond Angle | C2-C3-C4 | 120.0° |
| Dihedral Angle | F-C2-C3-C(methyl) | 180.0° |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP map is a valuable tool for predicting chemical reactivity. researchgate.net
Different colors on the MEP surface indicate different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.
Blue: Regions of most positive potential, electron-deficient. These areas are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. researchgate.net The fluorine atom would also contribute to the negative potential. Regions of positive potential (blue) would likely be located on the hydrogen atoms of the methyl and cyclopropyl (B3062369) groups.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. For this compound, a key area for conformational analysis is the rotation of the cyclopropyl group relative to the pyridine ring.
Computational methods can be used to explore the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle between the cyclopropyl ring and the pyridine ring and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For molecules with a cyclopropyl group attached to an aromatic ring, conformations are often described as "bisected" or "perpendicular". uwlax.edu
A study on the related molecule cyclopropyl methyl ketone found that the s-cis conformation, where the cyclopropyl group is eclipsed with the carbonyl group, is the most stable. uwlax.edu A similar analysis for this compound would determine its preferred orientation, which influences its packing in the solid state and its interaction with biological receptors.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is highly effective at predicting spectroscopic parameters, which can be compared with experimental data to validate the computed structure. Nuclear Magnetic Resonance (NMR) chemical shifts are a key parameter that can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. Comparing these theoretical values to experimentally measured shifts is a standard method for structural confirmation. A strong correlation between the calculated and experimental data provides high confidence in the molecular structure.
Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyridine. (Note: Data is representative for a related molecule and not this compound)
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 162.5 | 161.8 | +0.7 |
| C3 | 123.1 | 122.5 | +0.6 |
| C4 | 148.9 | 149.5 | -0.6 |
| C5 | 121.7 | 121.0 | +0.7 |
| C6 | 147.2 | 147.8 | -0.6 |
Reaction Mechanism Studies using Computational Approaches
Theoretical methods are invaluable for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, computational chemists can identify transition states (the highest energy point along the reaction coordinate) and any intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
For this compound, computational studies could explore its synthesis or its reactivity in various chemical transformations. For example, studies on related 2-pyridylacetonitrile (B1294559) have shown its utility as a precursor in cyclization reactions to form fused heterocyclic systems. mdpi.com A computational analysis of such a reaction involving this compound could predict the most likely products and reaction conditions by comparing the activation energies of competing pathways.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's structure with its physicochemical properties. researchgate.net These models use calculated "molecular descriptors" to predict properties like boiling point, solubility, or biological activity without the need for experiments.
Quantum chemical calculations are a primary source of these descriptors. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Global Reactivity Descriptors: From HOMO and LUMO energies, properties like electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index can be derived. nih.gov
A QSPR model for a series of substituted pyridines including this compound could be developed to predict a specific property, such as its efficacy as a dopamine (B1211576) transporter inhibitor, by correlating it with these calculated descriptors. nih.gov
Table 3: Key Quantum Chemical Descriptors Used in QSPR Studies.
| Descriptor | Symbol | Definition |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO |
| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | A measure of resistance to deformation of electron cloud. |
| Electrophilicity Index | ω | A global measure of electrophilic character. |
Applications in Medicinal Chemistry Research and Structure Activity Relationships Sar
4-Cyclopropyl-2-fluoro-3-methylpyridine as a Building Block in Drug Discovery
In the field of drug discovery, "building blocks" are chemical entities that serve as foundational skeletons for the synthesis of more complex molecules. fluorochem.co.uk this compound is considered a valuable building block because it incorporates several structural motifs known to impart favorable pharmacological properties. nih.govresearchgate.net The strategic combination of the cyclopropyl (B3062369) and fluoro-substituents on a pyridine (B92270) scaffold allows medicinal chemists to systematically explore and optimize the therapeutic potential of new chemical entities. This scaffold provides a framework for creating libraries of compounds with diverse properties, accelerating the identification of lead candidates.
Influence of the Cyclopropyl Moiety on Biological Activity
The presence of a cyclopropyl ring is a common strategy in drug design to enhance a molecule's therapeutic profile. nih.gov This small, rigid ring system can profoundly influence a compound's interaction with biological targets and its pharmacokinetic properties. acs.orgresearchgate.net
One of the most significant contributions of the cyclopropyl group is its ability to impose conformational rigidity on a molecule. researchgate.netunina.it Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively to a receptor, which results in an entropic penalty and can decrease binding affinity. unina.it By restricting the rotation around single bonds, the cyclopropyl moiety can pre-organize a molecule into a bioactive conformation, reducing the entropic loss upon binding. nih.govacs.org This can lead to a more favorable binding to the target receptor and, consequently, enhanced potency. acs.orgrsc.org The rigid nature of the cyclopropyl ring helps to precisely orient other functional groups for optimal interaction with amino acid residues in a protein's active site. rsc.org
Table 1: Effects of Cyclopropyl Group in Drug Design
| Property | Influence of Cyclopropyl Moiety | Potential Outcome |
|---|---|---|
| Conformation | Restricts bond rotation, introduces rigidity. researchgate.netpsu.edu | Locks molecule in a bioactive conformation, reducing entropic penalty upon binding. acs.org |
| Potency | Can lead to more favorable binding to the receptor. acs.org | Enhancement of biological activity and potency. nih.govrsc.org |
| Metabolic Stability | C-H bonds are shorter and stronger than in alkanes. nih.gov | Increased resistance to metabolic degradation. nih.govacs.orgrsc.org |
| Lipophilicity | Can serve as a less lipophilic bioisostere for an isopropyl group. researchgate.net | Modulation of solubility and membrane permeability. nih.gov |
| Brain Permeability | Can increase penetration of the blood-brain barrier. acs.orgrsc.org | Useful for developing CNS-acting drugs. |
Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl group is often used to fine-tune this parameter. It can act as a bioisostere for other alkyl groups, such as an isopropyl or tert-butyl group, but with lower lipophilicity. researchgate.net This modulation is crucial because while adequate lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov The introduction of a cyclopropyl group can therefore help achieve a balance, improving a compound's ability to cross biological membranes without the liabilities of high lipophilicity. researchgate.net In some contexts, this moiety has also been associated with increased permeability of the blood-brain barrier. nih.govacs.orgrsc.org
Role of Fluorine Substitution in Modulating Biological Response
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. tandfonline.comnih.gov Its unique electronic properties and small size allow it to act as a bioisostere for a hydrogen atom while profoundly altering the molecule's characteristics. acs.orgacs.org
Fluorine is the most electronegative element, and its substitution onto an aromatic ring, such as the pyridine in this compound, causes a significant perturbation of the molecule's electronic properties. tandfonline.comnih.gov The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. nih.govacs.org This can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with its biological target. The C-F bond can also engage in favorable electrostatic interactions, such as dipole-dipole or hydrogen bonds, with polar residues within a receptor's binding site, thereby increasing binding affinity. nih.govselvita.com
Table 2: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds
| Property | C-H Bond | C-F Bond | Implication in Drug Design |
|---|---|---|---|
| Bond Dissociation Energy | ~413 kJ/mol | ~472 kJ/mol nih.gov | C-F bond is more resistant to metabolic cleavage. tandfonline.comannualreviews.org |
| Electronegativity of Atom | H: 2.20 | F: 3.98 tandfonline.com | Fluorine alters the electronic distribution, affecting pKa and target interactions. nih.gov |
| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å tandfonline.com | Fluorine is a good steric mimic for hydrogen, minimizing disruption of binding. researchgate.net |
Case Studies of Derivatives Containing the this compound Scaffold
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Consequently, the development of TRPV1 antagonists is a significant area of research for novel analgesic agents. While specific derivatives containing the exact this compound scaffold are not extensively detailed in publicly available literature, the broader class of pyridine-containing propanamides has been investigated.
In a relevant study, researchers replaced a phenyl ring with a pyridine ring in a known series of TRPV1 antagonists. This led to the investigation of 2-substituted-pyridine propanamide derivatives. Structure-activity relationship (SAR) studies on the 2-substituent of the pyridine moiety explored various groups, including amino, oxy, thio, and alkyl functions. One derivative, featuring a 2-cyclohexyl pyridine, demonstrated potent, stereospecific antagonism of the TRPV1 receptor and showed analgesic activity in a rat neuropathic pain model. These findings highlight the importance of the pyridine ring and its substituents in achieving high-affinity binding to the TRPV1 receptor. The strategic placement of lipophilic groups, such as a cyclopropyl moiety, on the pyridine ring is a recognized strategy to enhance potency, suggesting that a 4-cyclopropyl-2-fluoropyridine (B6599858) core could be a valuable component in this class of antagonists.
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for immunosuppressive, anti-inflammatory, and antiviral agents. Research into novel DHODH inhibitors identified a highly potent compound incorporating a 5-cyclopropyl-3-fluoropyridine moiety, a close structural analog of the target scaffold.
Following the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as DHODH inhibitors, subsequent research focused on optimizing the azine component of the molecule. This led to the synthesis of 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine . This compound proved to be a highly active inhibitor of human DHODH, with its activity confirmed in enzymatic assays and cell-based assays measuring measles virus replication. Notably, it was found to be more active than the well-known DHODH inhibitors brequinar (B1684385) and teriflunomide. The introduction of the cyclopropyl group at the 5-position of the pyridine ring was a critical modification that significantly improved the inhibitory activity against virus replication compared to other substituents like methyl, cyano, or methoxy (B1213986) groups.
| Compound | Modification on Pyridine Ring (Position 5) | Antiviral Activity (pMIC₅₀) |
|---|---|---|
| Analog 1 | -Br | - |
| Analog 2 (with 3-methyl) | -Br | Weak Effect |
| Analog 3 | -CN | Loss of Effect |
| Analog 4 | -OCH₃ | 5.5 |
| Target Compound Analog | -Cyclopropyl | 7.0 |
Neuronal nitric oxide synthase (nNOS) is responsible for producing nitric oxide in the nervous system, and its over-activity is implicated in various neurological disorders. The development of selective nNOS inhibitors is a therapeutic goal, with selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms being a major challenge.
Research in this area has explored the incorporation of a cyclopropyl ring into inhibitor scaffolds. The rigid, electron-withdrawing nature of the cyclopropyl group can influence the basicity of adjacent amino groups, a property that is often critical for inhibitor potency and selectivity. While a specific case study for a this compound-based nNOS inhibitor is not prominent in the literature, studies on related aminopyridine derivatives provide valuable insights. For instance, a series of symmetric double-headed aminopyridines were designed to enhance membrane permeability. Although these compounds showed low nanomolar inhibitory potency, they lacked isoform selectivity. Structure-guided design efforts have focused on modifying such scaffolds to achieve better interaction with specific residues in the nNOS active site, such as Asp597, which differs from the corresponding residue in eNOS (Asn368). The inclusion of a cyclopropyl-fluoropyridine moiety could offer a unique conformational constraint and electronic profile to exploit these subtle active site differences and improve selectivity.
Pyrimidine derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and various cytokines. The synthesis of novel pyrimidine-based compounds is an active area of research for new anti-inflammatory drugs.
The this compound core can serve as a valuable synthetic intermediate for accessing novel pyrimidine structures. The fluorine atom at the 2-position of the pyridine ring is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the construction of more complex heterocyclic systems. For example, a 2-fluoropyridine (B1216828) can react with a suitable amine or other nucleophile to form a new carbon-nitrogen bond, which can be a key step in the formation of a fused pyrimidine ring system. While direct examples of anti-inflammatory pyrimidines synthesized from this compound are not specifically documented, the synthetic utility of fluoropyridines in creating diverse heterocyclic libraries is well-established. This chemical handle allows for the systematic exploration of the chemical space around a core structure to develop potent and selective anti-inflammatory agents.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The structure-activity relationship (SAR) studies of derivatives built upon a cyclopropyl-fluoropyridine scaffold reveal important trends regarding the influence of specific structural modifications on biological activity.
In the context of DHODH inhibitors , the SAR is particularly clear. Systematic replacement of substituents at the 5-position of the pyridine ring demonstrated the superiority of the cyclopropyl group. While a bromine atom at this position served as a synthetic handle, its presence in the final compound was not optimal. Introduction of a methyl group at the 3-position alongside the 5-bromo substituent resulted in only a weak antiviral effect. Furthermore, replacing the bromine with electron-withdrawing groups like cyano or ester, or a small alkyl ketone, led to a significant loss of activity. A methoxy group provided moderate activity. In stark contrast, the introduction of the small, rigid cyclopropyl ring led to a marked improvement in the inhibition of virus replication, highlighting its crucial role in establishing a favorable interaction within the DHODH active site. This suggests that the size, conformation, and electronic nature of the cyclopropyl group are optimal for potency in this particular series.
In the development of TRPV1 antagonists , SAR has established that a central hydrogen-bond acceptor/donor motif, flanked by a lipophilic group on one side and an aromatic moiety on the other, is a common pharmacophore. The pyridine ring itself can act as the aromatic component. Modifications to this ring, such as the introduction of a cyclopropyl group, are intended to enhance interactions with hydrophobic pockets within the receptor's binding site. The fluorine atom can also engage in specific interactions, such as hydrogen bonding or dipole interactions, and can modulate the metabolic stability of the compound. The interplay between the cyclopropyl, fluoro, and other substituents on the pyridine ring is key to achieving high potency and a desirable pharmacokinetic profile.
Pharmacophore Modeling and Molecular Docking Studies in Ligand-Target Interactions
Pharmacophore modeling and molecular docking are powerful computational tools used to understand and predict the interaction of small molecules with biological macromolecules. While specific, publicly available pharmacophore models and docking studies exclusively for this compound are not extensively documented, the principles of these techniques can be applied to understand its potential binding modes.
Pharmacophore Modeling: A pharmacophore model for a series of compounds including the this compound scaffold would typically define the essential three-dimensional arrangement of chemical features necessary for biological activity. For this particular scaffold, key pharmacophoric features would likely include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.
A hydrophobic/aromatic feature: The pyridine ring itself and the cyclopropyl group.
A halogen bond donor: The fluorine atom at the 2-position.
The relative spatial arrangement of these features would be crucial for optimal interaction with a target protein's active site. The development of such a model would involve aligning a set of active and inactive molecules to identify the common features responsible for the desired biological effect.
Bioisosteric Replacements and Their Impact on Activity
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. The structural motifs present in this compound are themselves often the result of bioisosteric replacements and can be further modified to fine-tune activity.
The cyclopropyl group is a well-established bioisostere for other small alkyl groups, such as isopropyl or gem-dimethyl groups. beilstein-journals.org Its introduction can offer several advantages, including:
Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding.
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.
Modulation of Physicochemical Properties: It can influence solubility and lipophilicity.
For example, the replacement of a methyl group with a cyclopropyl group in other molecular scaffolds has been shown to lead to the identification of potent hit compounds. researchgate.net
The fluorine atom is another key feature often introduced as a bioisosteric replacement for a hydrogen atom. This substitution can have a profound impact on a molecule's properties:
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the target protein, including hydrogen bonds and halogen bonds.
Improved Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolism.
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
The table below summarizes the potential impact of bioisosteric replacements on the this compound scaffold.
| Original Group | Potential Bioisostere | Potential Impact on Activity and Properties |
| Cyclopropyl | Isopropyl, Cyclobutyl | Alteration of steric bulk and lipophilicity, potentially affecting binding affinity and selectivity. |
| Fluorine | Hydrogen, Chlorine | Modification of electronic properties, pKa, and potential for halogen bonding. |
| Methyl | Hydrogen, Ethyl, Trifluoromethyl | Changes in steric hindrance and electronic effects, influencing binding and metabolic stability. |
These bioisosteric modifications are critical in the iterative process of drug design, allowing medicinal chemists to systematically explore the chemical space around a lead compound to optimize its pharmacological profile.
Advanced Analytical Methodologies for Research and Development
Chromatographic Techniques for Analysis and Purification
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. In the context of 4-Cyclopropyl-2-fluoro-3-methylpyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of pyridine (B92270) derivatives. researchgate.netijsrst.com In a typical RP-HPLC method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plsielc.com
The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation of this compound from any potential process-related impurities or degradation products. Key parameters to be optimized include the mobile phase composition, pH, column temperature, and flow rate. UV detection is commonly employed for pyridine-containing compounds due to their chromophoric nature. ptfarm.pl
A well-developed HPLC method can be used to determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
This table represents a hypothetical set of parameters and would require experimental optimization.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. cdc.gov While this compound itself may have limited volatility, GC is essential for the detection and quantification of volatile organic impurities (OVIs) or residual solvents that may be present from the synthesis process. ijpsonline.comthermofisher.com
Headspace GC (HS-GC) is a common technique for analyzing residual solvents. ijpsonline.com In this method, the sample is heated in a sealed vial, and the volatile compounds partition into the headspace gas, which is then injected into the GC system. thermofisher.com A flame ionization detector (FID) is often used for its sensitivity to a wide range of organic compounds. cdc.gov
The selection of the GC column is critical for achieving good separation of potential volatile impurities. A column with a non-polar or mid-polar stationary phase is typically used for this purpose. researchgate.net
Table 2: Representative GC Conditions for Residual Solvent Analysis in this compound
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Headspace Sampler | Vial Equilibration at 80 °C for 20 min |
This table provides an example of GC conditions and would need to be optimized based on the specific solvents used in the synthesis.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is invaluable for the identification of unknown impurities and for the quantification of compounds in complex matrices. nih.gov For this compound, LC-MS can be used to obtain the molecular weight of the parent compound and its related substances. nih.gov
By employing tandem mass spectrometry (MS/MS), structural information can be obtained through the fragmentation of the parent ion. nih.gov This is particularly useful for confirming the identity of known impurities or elucidating the structure of novel degradation products. Selected reaction monitoring (SRM) in LC-MS/MS provides high selectivity and sensitivity for quantitative analysis, even at very low concentrations. nih.gov
Table 3: Potential LC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
These parameters are illustrative and would be optimized during method development.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. tandfonline.com It is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. medistri.swiss In the analysis of this compound, GC-MS would be used to definitively identify any residual solvents or volatile impurities. researchgate.net
The mass spectrometer provides a mass spectrum for each separated component, which can be compared to a library of known spectra (e.g., NIST) for positive identification. medistri.swiss This provides a higher level of confidence in the identification of impurities compared to GC-FID alone.
Table 4: Example GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
These settings are typical for GC-MS analysis of volatile organic compounds.
Validation of Analytical Methods for Research Applications
The validation of analytical procedures is essential to demonstrate that a method is suitable for its intended purpose. europa.euduyaonet.com For research applications involving this compound, method validation ensures the reliability and consistency of the data generated. biopharminternational.com The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ich.orgbiotech-spain.com
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. biotech-spain.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.com
Accuracy: The closeness of the test results to the true value. biotech-spain.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. biopharminternational.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. duyaonet.com
Table 5: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | RSD% of results should be within acceptable limits |
These criteria are based on general pharmaceutical industry standards and may be adjusted based on the specific application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing substituents to the pyridine ring in 4-cyclopropyl-2-fluoro-3-methylpyridine?
- Methodology : Substitution reactions (e.g., nucleophilic aromatic substitution) using sodium azide or potassium thiocyanate under controlled conditions (anhydrous solvents, inert atmosphere) can modify the fluorine or cyclopropyl groups. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic acids enable aryl/heteroaryl group introduction at available positions .
- Considerations : Steric hindrance from the cyclopropyl and methyl groups may require elevated temperatures (80–120°C) or microwave-assisted synthesis to enhance reaction efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : NMR to confirm fluorine position; and NMR for cyclopropyl and methyl group assignments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous determination of substituent orientation in solid-state structures .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Recommended Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ethoxyresorufin) in CYP1B1 inhibition assays, as demonstrated for pyridine-based inhibitors with IC values as low as 0.011 μM .
- Cellular Uptake : Radiolabeled analogs (e.g., -tagged) to study membrane permeability and intracellular accumulation .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine at C2 vs. C3) influence the compound’s binding affinity to cytochrome P450 enzymes?
- Structure-Activity Relationship (SAR) : Fluorine at C2 enhances electron-withdrawing effects, improving interactions with CYP1B1’s heme iron. Cyclopropyl at C4 increases hydrophobic interactions with active-site residues, as shown in docking studies (e.g., ΔG = -9.2 kcal/mol for optimal derivatives) .
- Data Contradiction : While C2-fluorine generally boosts activity, conflicting data on C3-methyl’s role (steric vs. electronic effects) require comparative mutagenesis studies or QM/MM simulations to resolve .
Q. What strategies improve metabolic stability of this compound derivatives in vivo?
- Approaches :
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow oxidative metabolism.
- Prodrug Design : Mask polar groups (e.g., hydroxylation-prone sites) with enzymatically cleavable moieties (e.g., esters).
- Validation : Pharmacokinetic studies in rodent models, monitoring plasma half-life (t) and metabolite profiling via LC-MS/MS .
Q. How can computational methods optimize the compound’s selectivity for target enzymes over off-target isoforms (e.g., CYP1A1)?
- Protocol :
Molecular Dynamics (MD) : Simulate binding to CYP1B1 vs. CYP1A1 (e.g., 100-ns trajectories) to identify key residue differences.
Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications.
Machine Learning : Train models on published IC datasets to predict isoform-specific inhibitors .
Q. What experimental designs address contradictory data on the compound’s solvent-dependent UV/Vis absorption profiles?
- Resolution Strategy :
- Solvent Polarity Screening : Measure λ in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to isolate electronic vs. hydrogen-bonding effects.
- TD-DFT Calculations : Correlate experimental spectra with theoretical transitions (e.g., B3LYP/6-311+G(d,p)) to assign absorption bands .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
